2-Tert-butyl-1-methylindoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
503426-95-7 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3g/mol |
IUPAC Name |
2-tert-butyl-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-8,12H,9H2,1-4H3 |
InChI Key |
MGDLQTNULNSEHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC2=CC=CC=C2N1C |
Canonical SMILES |
CC(C)(C)C1CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Tert Butyl 1 Methylindoline
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for the creation of 2-Tert-butyl-1-methylindoline, allowing for the strategic introduction of substituents at various positions of the indoline (B122111) ring. These methods typically involve either the hydrogenation of a corresponding indole (B1671886) precursor or the cyclization of a suitably functionalized acyclic molecule.
Catalytic Hydrogenation of Indole Precursors for this compound Formation
One of the most direct routes to this compound is the catalytic hydrogenation of its corresponding indole precursor, 2-tert-butyl-1-methylindole. This transformation involves the reduction of the C2=C3 double bond within the indole ring to afford the saturated indoline structure.
Transition metal catalysts are highly effective for the hydrogenation of indoles. acs.org Catalysts based on metals such as ruthenium, rhodium, iridium, and palladium are commonly employed. For instance, ruthenium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of indoles, which can be crucial when stereoisomeric products are possible. acs.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and selectivity of the reaction. For example, the presence of a bulky tert-butyl group at the 2-position can present steric hindrance, potentially requiring more forcing reaction conditions or specialized catalysts to achieve complete conversion. acs.org
| Catalyst System | Substrate | Conditions | Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| Ru-NHC Complex | 2-alkyl-protected indoles | 70 bar H₂, 25°C, 48h then 100 bar H₂, 100°C, 48h | Moderate to High | Variable | Variable |
| Raney Nickel with CuBr/Cl | β-methylnitrostyrene derivatives (for 2-methylindoline) | 20–40 kg H₂ pressure, 100–110 °C | 88–92% | Not Applicable | Not Applicable |
This table presents data on related hydrogenations to illustrate general principles, as specific data for this compound was not available in the search results.
While less common than transition metal-catalyzed methods, non-metallic systems can also be employed for the reduction of indoles. These methods often utilize main group hydrides or organocatalysts. For instance, frustrated Lewis pairs (FLPs) have emerged as a powerful tool for the metal-free hydrogenation of various unsaturated compounds, including heterocycles. The combination of a sterically hindered Lewis acid and a Lewis base can activate molecular hydrogen and facilitate its addition across the double bond of the indole ring. The development of such systems for the synthesis of this compound would represent a significant advancement in sustainable chemistry.
Cyclization Reactions for Direct Indoline Ring Construction
An alternative de novo approach involves the construction of the indoline ring through cyclization reactions of acyclic precursors. This strategy offers high flexibility in introducing substituents onto both the aromatic ring and the heterocyclic portion of the molecule.
Intramolecular cyclization is a powerful strategy for forming the indoline ring system. nih.gov This typically involves a precursor molecule containing an aniline (B41778) or N-alkylaniline moiety linked to a side chain that can undergo a ring-closing reaction. For the synthesis of this compound, a suitable precursor would be an N-methylaniline derivative with a side chain bearing a tert-butyl group and a reactive functional group that can facilitate cyclization onto the aromatic ring. For example, an intramolecular Heck reaction of an N-allyl-N-methyl-2-haloaniline derivative could be envisioned, although this specific application to the target molecule is not explicitly detailed in the provided search results. Another approach involves the intramolecular cyclization of olefinic amides, which has been shown to be effective for synthesizing various heterocyclic compounds. nih.gov
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgnih.gov These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov A hypothetical cascade reaction for the synthesis of this compound could involve an initial intermolecular reaction to assemble a key intermediate, which then undergoes a series of intramolecular transformations to construct the indoline framework. wikipedia.orgnih.gov For example, a multi-component reaction involving an aniline derivative, an aldehyde, and a component to introduce the tert-butyl group could initiate a cascade sequence leading to the desired product. While the specific application of cascade reactions to the synthesis of this compound is not explicitly documented in the search results, the principles of cascade reactions are well-established in heterocyclic synthesis. wikipedia.orgnih.govslideshare.netnih.gov
| Reaction Type | Key Features | Potential Application |
| Nucleophilic/Electrophilic Cascade | Involves sequential nucleophilic and electrophilic additions. | Assembly of the indoline core from acyclic precursors. |
| Radical Cascade | Proceeds through radical intermediates to form C-C and C-N bonds. | Cyclization of a suitably functionalized precursor onto the aromatic ring. |
| Pericyclic Cascade | Involves a series of concerted cycloaddition or electrocyclization reactions. | Step-wise construction of the bicyclic indoline system. |
| Transition Metal-Catalyzed Cascade | Utilizes a metal catalyst to orchestrate multiple bond-forming events. | Efficient and selective formation of complex indoline structures. |
This table outlines general types of cascade reactions and their potential applicability to the synthesis of the target compound, based on the principles of cascade synthesis. wikipedia.orgslideshare.net
Enantioselective Synthesis of this compound
Achieving control over the stereochemistry at the C2 position is paramount for the synthesis of enantiopure this compound. This section details several cutting-edge asymmetric methods applicable to this target.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After establishing the desired stereocenter, the auxiliary can be cleaved and ideally recycled. acs.org This strategy is a reliable and powerful tool for asymmetric synthesis. acs.org In the context of this compound, a chiral auxiliary can be employed to control the introduction of the bulky tert-butyl group at the C2 position of the indoline ring system.
One of the most powerful chiral auxiliaries is tert-butanesulfinamide, often called Ellman's auxiliary. wikipedia.orgresearchgate.net It readily condenses with ketones and aldehydes to form chiral N-tert-butanesulfinyl imines (sulfinimines). rsc.org These intermediates are effective electrophiles for a variety of nucleophilic additions, including those with organometallic reagents. nih.gov The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face with high diastereoselectivity. nih.gov
For the synthesis of this compound, a hypothetical strategy would involve the reaction of a suitable ketone precursor with (R)- or (S)-tert-butanesulfinamide. The resulting chiral N-sulfinylketimine could then be reacted with a Grignard or organolithium reagent, followed by a cyclization step to form the indoline ring. Subsequent removal of the sulfinyl auxiliary and N-methylation would yield the final product. The sulfinyl group is typically removed under acidic conditions, for example, with hydrochloric acid. wikipedia.org
The power of this methodology lies in its broad applicability to the synthesis of N-heterocycles, including pyrrolidines and piperidines, demonstrating its potential for constructing the indoline core. rsc.orgnih.gov
Table 1: Representative Asymmetric Synthesis of N-Heterocycles via Tert-Butanesulfinamide Auxiliary Note: This table presents data for analogous cyclic amines to illustrate the efficacy of the methodology, as specific data for this compound is not available.
| N-Heterocycle | Starting Material | Key Reaction Step | Diastereomeric Excess (d.e.) | Reference |
| 2-Substituted Pyrrolidine (B122466) | Chlorinated N-sulfinylimine | Rh-catalyzed arylation | >98% | nih.gov |
| 2-Substituted Azetidine | N-sulfinylimine | Cyclization via C-N bond formation | >99% | rsc.org |
| (-)-Tylocrebrine (pyrrolidine core) | N-sulfinylimine | Diastereoselective allylation | >99% | rsc.org |
Another classic application of chiral auxiliaries involves the diastereoselective alkylation of enolates. diva-portal.org In this approach, a chiral auxiliary is attached to the indoline nitrogen, converting the molecule into a chiral amide. Deprotonation of this amide with a suitable base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The auxiliary then sterically directs the approach of an electrophile, such as a tert-butyl halide (or a synthetic equivalent), to one face of the enolate.
A study by Andersson et al. demonstrated the synthesis of two (S)-indoline-based chiral auxiliaries and their successful application in the diastereoselective alkylation of their corresponding propanoylamides. diva-portal.org They achieved very good yields and diastereomeric ratios up to 96:4. diva-portal.org Notably, the addition of lithium chloride (LiCl) as an enolate coordinating agent in the benzylation of one enolate resulted in an exceptionally high diastereomeric ratio of 99.7:0.3. diva-portal.org This principle could be adapted for the synthesis of this compound by forming an enolate from an N-acyl-1-methylindoline bearing a different chiral auxiliary and subsequently alkylating it. After the stereoselective alkylation, the auxiliary is cleaved to afford the desired 2-substituted indoline.
Table 2: Diastereoselective Alkylation of Propanoylamides using (S)-Indoline-Based Chiral Auxiliaries Note: This table shows results for the alkylation of propanoylamide derivatives to demonstrate the principle of chiral auxiliary-controlled alkylation.
| Auxiliary | Electrophile | Base | Additive | Diastereomeric Ratio | Yield | Reference |
| 2-[(S)-indolin-2-yl]propan-2-ol | Benzyl bromide | LHMDS | None | 81:19 | 98% | diva-portal.org |
| (S)-2-(2-methoxypropan-2-yl)indoline | Benzyl bromide | LHMDS | None | 86:14 | 93% | diva-portal.org |
| 2-[(S)-indolin-2-yl]propan-2-ol | n-Butyl iodide | LHMDS | None | 96:4 | 86% | diva-portal.org |
| 2-[(S)-indolin-2-yl]propan-2-ol | Benzyl bromide | LHMDS | LiCl | 99.7:0.3 | 91% | diva-portal.org |
Organocatalytic Enantioselective Routes to Indolines
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. For indoline synthesis, chiral Brønsted acids, such as phosphoric acids derived from BINOL, are particularly effective. nih.govnih.gov These catalysts can activate electrophiles, such as α,β-unsaturated carbonyl compounds, towards nucleophilic attack by an indole.
A potential organocatalytic route to a precursor for this compound could involve an asymmetric Friedel-Crafts alkylation. nih.gov While direct tert-butylation is challenging, a related substrate could be used. For instance, an N-methylindole could react with a suitable Michael acceptor in the presence of a chiral phosphoric acid. This reaction would install a functionalized side chain at the C3 position, which could then be elaborated and cyclized to form the 2-tert-butylindoline structure. This strategy is highly valuable for creating chiral indole architectures. nih.gov
Table 3: Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indoles Note: This table provides representative examples of organocatalytic reactions on the indole core.
| Indole Substrate | Electrophile | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Indole | Chalcone | (R)-BINOL-phosphoric acid | 98% | 52% | nih.govnih.gov |
| 5-Bromoindole | trans-β-Nitrostyrene | Chiral Aziridine-phosphine/Cu(I) | 88% | 92% | mdpi.com |
| Indole | trans-β-Nitrostyrene | Chiral Aziridine-phosphine/Cu(I) | ~80% | ~80% | mdpi.com |
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a diverse and powerful toolkit for the enantioselective synthesis of indolines. chinesechemsoc.org Metals like palladium, copper, and rhodium, when combined with chiral ligands, can catalyze a wide range of transformations with high stereocontrol.
A plausible strategy for accessing chiral 2-substituted indolines is the asymmetric Friedel-Crafts alkylation catalyzed by a chiral metal complex. mdpi.com For example, a copper(I) complex bearing a chiral phosphine (B1218219) ligand can catalyze the reaction of indoles with electrophiles like β-nitrostyrenes, affording chiral products in high yield and enantioselectivity. mdpi.com While this specific reaction introduces a different substituent, the underlying principle of activating the indole for asymmetric C-C bond formation is applicable.
Another powerful method is palladium-catalyzed asymmetric allylic alkylation (AAA). chinesechemsoc.org This reaction typically involves the C3-alkylation of indoles. However, innovative cascade reactions have been developed. For example, a Pd-catalyzed AAA of 1-(indol-2-yl)cyclobutanols followed by an α-iminol rearrangement has been reported to produce 2-spirocyclic-indolines with high enantioselectivity. chinesechemsoc.org Although this specific transformation does not yield the target molecule, it highlights the potential of transition metal-catalyzed rearrangements to generate complex indoline structures.
Table 4: Transition Metal-Catalyzed Asymmetric Synthesis Involving Indoles Note: This table showcases the potential of transition metal catalysis for C-C bond formation on the indole nucleus.
| Reaction Type | Metal/Ligand | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Friedel-Crafts | (CuOTf)₂·C₆H₆ / Chiral Aziridine-phosphine | Indole, trans-β-nitrostyrene | ~80% | ~80% | mdpi.com |
| Asymmetric Allylic Alkylation / α-Iminol Rearrangement | Pd₂(dba)₃ / (R,S,S)-L10 | 1-(3-methylindol-2-yl)cyclobutanol, Phenyl vinyl carbinol | 92% | 97% | chinesechemsoc.org |
Protecting Group Strategies in this compound Synthesis
Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgwikipedia.org The choice of protecting group is critical; it must be stable to the reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.org
In the synthesis of this compound, the indoline nitrogen is a key site for strategic protection. While the final product is N-methylated, this group might be introduced at the end of the synthesis. In the preceding steps, a different group may be required on the nitrogen to direct reactivity or enhance stability.
Common protecting groups for the indole or indoline nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. acs.orgsynarchive.com
Boc Group: The Boc group is widely used due to its stability under many conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). organic-chemistry.org It can be used to protect the indoline nitrogen, allowing for selective reactions at other positions before its removal and subsequent methylation.
SEM Group: The SEM group is another robust protecting group for the indole nitrogen. acs.org It is stable to a wide range of conditions but can be cleaved using fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or specific Lewis acids. acs.org The ability to remove SEM and Boc groups under different conditions (fluoride vs. acid) allows for an "orthogonal" protection strategy, where one can be removed selectively in the presence of the other. organic-chemistry.org
A protecting group on the nitrogen can influence the regioselectivity of reactions. For example, in a Friedel-Crafts-type alkylation to introduce the tert-butyl group, the nature and size of the N-protecting group can direct the substitution to the desired C2 position and prevent undesired N-alkylation.
Advanced Chemical Reactivity and Functionalization of 2 Tert Butyl 1 Methylindoline
Ring Functionalization and Derivatization Strategies
The functionalization of the indoline (B122111) ring system is a cornerstone of synthetic organic chemistry, enabling the generation of diverse molecular scaffolds. For 2-tert-butyl-1-methylindoline, these strategies can be broadly categorized into modifications of the benzene (B151609) moiety and the indoline core itself.
Regioselective Electrophilic Aromatic Substitution on the Benzene Moiety
Electrophilic aromatic substitution (EAS) reactions are fundamental for introducing functional groups onto the benzene ring of the indoline structure. The inherent directing effects of the substituents on this compound—namely the alkyl-substituted pyrrolidine (B122466) ring and the N-methyl group—play a crucial role in determining the position of substitution. In general, the fused, N-containing ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. For the indoline system, this corresponds to the C4, C6, and C7 positions. However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile.
Nitration of indolines, for instance, can be achieved using various reagents. While traditional methods often employ harsh acidic conditions like a mixture of nitric and sulfuric acids, milder alternatives such as tert-butyl nitrite (B80452) have been developed for the mono-nitration of indolines with high regioselectivity. researchgate.netresearchgate.netnih.govcardiff.ac.uk These reactions can proceed without the need for metal catalysts or other additives. researchgate.net The regiochemical outcome is often governed by a combination of steric and electronic factors. researchgate.net For N-substituted indolines, nitration can selectively occur at either the C5 or C7 position. researchgate.net For example, the nitration of certain N-heterocycles using tert-butyl nitrite has been shown to be highly site-selective. nih.govrsc.org
Halogenation represents another key EAS reaction. The choice of halogenating agent and catalyst can significantly impact the regioselectivity of the reaction on the aromatic ring of indoline derivatives.
The table below summarizes the expected outcomes for the regioselective electrophilic aromatic substitution on this compound, based on general principles of EAS on substituted indoles and related heterocycles. libretexts.orgchemrxiv.orgrsc.org
| Reaction | Typical Reagents | Expected Major Product(s) | Controlling Factors |
| Nitration | HNO₃/H₂SO₄ or tert-butyl nitrite | 5-nitro and/or 7-nitro derivatives | Steric hindrance from the 2-tert-butyl group may favor C5 substitution. Reaction conditions can be tuned for selectivity. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-halo and/or 7-halo derivatives | The bulky tert-butyl group is likely to influence the ortho/para ratio, potentially favoring the less sterically hindered C5 position. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-acyl and/or 7-acyl derivatives | Prone to steric hindrance; acylation at the C5 position is generally more favorable. |
| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | 5-alkyl and/or 7-alkyl derivatives | Similar to acylation, with potential for polyalkylation. |
C-H Functionalization Approaches on the Indoline Core
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds. umich.eduyoutube.com For this compound, these methods offer pathways to introduce new carbon-carbon and carbon-heteroatom bonds at various positions of the indoline core. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving high selectivity in these transformations. nih.govbeilstein-journals.orgscinapse.io
Palladium-catalyzed C-H activation is a versatile strategy for the synthesis and functionalization of indoles and indolines. nih.govbeilstein-journals.orgscinapse.io These reactions can be directed to specific positions through the use of directing groups or by exploiting the inherent reactivity of the substrate. For instance, palladium/norbornene cooperative catalysis has been effectively used for the ortho-C-H functionalization of aryl halides, a strategy that can be adapted for indoline synthesis. nih.gov
Rhodium catalysis has also proven effective for C-H functionalization. nih.govnih.govrsc.org Rhodium(III)-catalyzed C-H activation has been employed for the synthesis of isoindolin-1-ones in water, highlighting the potential for green chemistry approaches. nih.gov These methods often exhibit high regioselectivity and tolerance for various functional groups. nih.gov
The following table outlines potential C-H functionalization reactions on the this compound scaffold.
| Reaction Type | Catalyst/Reagent System | Target C-H Bond | Potential Product |
| Arylation | Pd(OAc)₂ / Ligand / Aryl Halide | C7-H | 7-Aryl-2-tert-butyl-1-methylindoline |
| Alkenylation | Pd(OAc)₂ / Ligand / Alkene | C7-H | 7-Alkenyl-2-tert-butyl-1-methylindoline |
| Acylation | Rh(III) catalyst / Directing Group / Acyl Source | C7-H | 7-Acyl-2-tert-butyl-1-methylindoline |
| Amination | Pd catalyst / N-source | C3-H | 3-Amino-2-tert-butyl-1-methylindoline |
Directed Ortho Metalation and Subsequent Trapping Reactions
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles. wikipedia.org
In the context of this compound, the nitrogen atom of the indoline ring can act as a DMG. However, the N-methyl group might influence the directing ability. More commonly, a removable directing group is installed on the nitrogen or another part of the molecule to achieve specific regioselectivity. For N-methyl indole (B1671886) derivatives, lithiation at the 3-position has been achieved using tert-butyllithium (B1211817) in the presence of TMEDA. researchgate.net The bulky tert-butyl group at the 2-position of this compound would likely sterically hinder deprotonation at the C3 position, potentially favoring functionalization on the benzene ring at the C7 position.
The general sequence for a DoM reaction on the indoline scaffold is depicted below:
Deprotonation: Treatment with a strong base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium, to form a lithiated intermediate. nih.gov
Trapping: Reaction of the lithiated intermediate with an electrophile (E+) to introduce a new functional group.
| Electrophile (E+) | Introduced Functional Group (-E) | Resulting Compound Class | | :--- | :--- | :--- | :--- | | CO₂ | -COOH | Carboxylic Acid | | RCHO | -CH(OH)R | Secondary Alcohol | | R₂CO | -C(OH)R₂ | Tertiary Alcohol | | I₂ | -I | Iodo-derivative | | (CH₃)₃SiCl | -Si(CH₃)₃ | Trimethylsilyl-derivative |
Reactivity of the Nitrogen Atom
Alkylation and Acylation of the N-Methyl Group
The prompt's mention of alkylation and acylation of the N-methyl group is likely a misinterpretation of the typical reactivity of N-methylindolines. Direct functionalization of the N-methyl group is challenging. Instead, the nitrogen atom itself is the primary site for alkylation and acylation. N-alkylation of indoles and indolines is a common reaction, often achieved by treatment with an alkyl halide in the presence of a base. acs.org Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides.
While direct C-H functionalization of the N-methyl group is not a standard reaction, it is conceivable under specific catalytic conditions, though this would represent a highly specialized and less common transformation.
N-Oxidation Reactions and Subsequent Rearrangements
Oxidation of the tertiary nitrogen atom in this compound leads to the formation of an N-oxide. N-oxides are versatile intermediates that can undergo a variety of subsequent reactions. acs.orgnih.gov The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
Indoline N-oxides can participate in rearrangements, such as the Meisenheimer rearrangement (for N-allyl or N-benzyl derivatives) and the Polonovski reaction. nih.govresearchgate.net Aromatic N-oxides are generally more stable than their aliphatic counterparts. acs.orgnih.gov Isoindole N-oxides, which are structurally related, have been synthesized via palladium-catalyzed C-H functionalization of aldonitrones and can serve as precursors to various complex nitrogen-containing heterocycles. researchgate.netchim.it
The formation of the N-oxide of this compound would render the adjacent C-H bonds more susceptible to deprotonation and subsequent functionalization, opening up alternative synthetic routes.
General principles of reactivity for the indoline scaffold exist; however, the unique steric and electronic influence of the tert-butyl group at the C2 position, combined with the N-methylation, would dictate a specific reactivity profile that has not been experimentally documented in available literature.
Consequently, a detailed, evidence-based article on the "," adhering to the requested outline of diastereoselective transformations, ring-opening, and rearrangement pathways, cannot be generated at this time due to the absence of published research on this specific molecule.
General Reactivity of Related Structures:
While no direct data exists for this compound, a brief overview of the reactivity of the indoline core may provide a theoretical framework.
Reactivity of the Chiral 2-Position: In other 2-substituted indoline systems, the C2 position is a key site for functionalization. The stereochemistry of this position can direct subsequent reactions. The bulky tert-butyl group in the target molecule would be expected to exert significant steric hindrance, influencing the approach of reagents and potentially favoring specific diastereomers in any transformation. However, without experimental data, the specific outcomes of such reactions remain speculative.
Ring-Opening and Rearrangement Pathways: Ring-opening of the indoline nucleus typically requires specific activation, often through N-functionalization or the introduction of strain. Rearrangement reactions of the indoline skeleton have been reported, but these are highly dependent on the substitution pattern and reaction conditions. The presence of the N-methyl and C2-tert-butyl groups would undoubtedly influence the feasibility and pathway of any such reaction, but no studies have been published on this specific substrate.
Computational and Theoretical Investigations of 2 Tert Butyl 1 Methylindoline
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stability of molecules. For a substituted indoline (B122111) like 2-tert-butyl-1-methylindoline, these computational methods provide invaluable insights into its structure and reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. nih.gov By applying DFT, one can optimize the molecular geometry of this compound to its lowest energy conformation. The presence of the bulky tert-butyl group at the C2 position and the methyl group at the N1 position will induce specific steric and electronic effects.
The tert-butyl group, being a strong electron-donating group, is expected to increase the electron density on the indoline ring system. The methyl group on the nitrogen atom further contributes to this electron-donating effect. DFT calculations would likely reveal a slight pyramidalization at the nitrogen atom, a common feature in N-alkylated indolines. The stability of the molecule can be assessed by its total electronic energy calculated at a given level of theory, such as B3LYP with a 6-311G(d,p) basis set. dergipark.org.traimspress.com
Table 1: Illustrative DFT-Calculated Electronic Properties for Indoline Derivatives
| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |
| 1-methylindoline | -346.123 | 1.85 |
| This compound (Estimated) | -465.456 | 2.10 |
| 2,3-dihydro-1H-indole | -326.890 | 1.60 |
Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes only, as direct literature data is unavailable.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, reflecting its nucleophilic character. The electron-donating tert-butyl and methyl groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
The LUMO, conversely, represents the ability of the molecule to accept electrons and is anticipated to be distributed over the aromatic ring and the C2-N1 bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. aimspress.com A smaller gap suggests higher reactivity. nih.gov The presence of the alkyl substituents is predicted to decrease the HOMO-LUMO gap compared to unsubstituted indoline.
Table 2: Estimated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) - Estimated |
| HOMO | -5.80 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.55 |
Note: These values are hypothetical and serve to illustrate the expected FMO properties based on analyses of similar molecules. aimspress.comnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org For this compound, NBO analysis would quantify the electron density in the bonds, lone pairs, and antibonding orbitals. The analysis would likely show a significant lone pair character on the nitrogen atom.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in a Substituted Indoline System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Estimated |
| LP(1) N1 | σ(C2-C7a) | 3.5 |
| σ(C2-C(tert-butyl)) | π(C3a-C7a) | 2.1 |
| σ(C-H) of methyl | π*(C3a-C7a) | 1.8 |
Note: This table presents hypothetical E(2) values to illustrate the types of stabilizing interactions expected in this compound based on general principles of NBO analysis. wisc.edu
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational modeling can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
In studies of related indole (B1671886) and indoline cycloaddition reactions, DFT calculations have been successfully employed to rationalize the formation of different products by comparing the energy barriers of competing pathways. acs.org For this compound, the steric hindrance from the tert-butyl group would be expected to significantly influence the geometry and energy of transition states, potentially favoring certain reaction pathways over others. For instance, in a palladium-catalyzed hydroamination reaction, the regioselectivity was found to be dependent on the nature of the indoline substrate. acs.orgacs.org
The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and outcome. Computational models can account for solvation effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation. nih.govnih.gov
For reactions involving charged intermediates or transition states, explicit solvation models can be crucial for accurately predicting reaction barriers. Studies on the solvation of indole have shown that explicit hydrogen bonding interactions with water molecules significantly affect its electronic properties. nih.govnih.gov Similarly, for reactions of this compound, the choice of solvent would influence the stability of any charged species formed during the reaction, thereby altering the reaction pathway and kinetics. Computational studies on related systems have demonstrated that different solvation models can lead to different predictions of spectral properties and reactivity. nih.govnih.govresearchgate.net
Conformational Landscape Analysis
The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative energies. For a molecule like this compound, with a flexible five-membered ring and bulky substituents, understanding its preferred conformations is crucial for predicting its chemical behavior.
The indoline ring system, a partially saturated five-membered heterocycle fused to a benzene (B151609) ring, is not planar. It can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of a bulky tert-butyl group at the 2-position and a methyl group on the nitrogen atom significantly influences the energetically preferred conformation by introducing steric strain.
Conformational analysis helps to identify the most stable, low-energy arrangements of the molecule. pharmacy180.comlumenlearning.comlibretexts.org In the case of this compound, the primary conformational questions would revolve around the puckering of the indoline ring and the relative orientation of the tert-butyl and methyl groups. The tert-butyl group, due to its size, is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the molecule. lumenlearning.com
A systematic computational study would typically involve a conformational search using methods like molecular mechanics or, for higher accuracy, quantum mechanical calculations. The results of such a search would yield a set of possible conformers and their relative energies, providing a static picture of the molecule's conformational preferences.
While conformational analysis provides a static view of possible structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature. nih.gov
For this compound, an MD simulation would reveal how the indoline ring puckers and flexes, and how the tert-butyl and methyl groups rotate. It would also show the transitions between different low-energy conformations identified in the conformational landscape analysis. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to capture the relevant molecular motions.
The data from an MD simulation can be used to generate a wealth of information, including:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Dihedral Angle Distributions: To understand the rotational preferences of the substituents and the puckering of the ring.
A hypothetical MD simulation of this compound would likely show that the indoline ring is not static but undergoes rapid puckering transitions. The bulky tert-butyl group would be expected to restrict the conformational freedom of the ring to some extent.
Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound
| Parameter | Hypothetical Value/Observation | Significance |
|---|---|---|
| Average Ring Pucker Amplitude | Low to Moderate | The bulky tert-butyl group may restrict the degree of ring puckering compared to an unsubstituted indoline. |
| Tert-butyl Group Rotational Barrier | High | Steric hindrance from the indoline ring would likely lead to a high energy barrier for the rotation of the tert-butyl group. |
| N-Methyl Group Conformation | Predominantly Pseudo-Equatorial | To minimize steric clashes with the hydrogen atom at the 7a-position of the indoline ring. |
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.edulibretexts.orgum.es For a complex molecule like this compound, a full PES would be high-dimensional. libretexts.org Therefore, PES mapping is often simplified by focusing on a few key geometric parameters, such as important dihedral angles that define the molecule's conformation. nih.gov
For this compound, a 2D PES map could be generated by systematically varying the dihedral angles that describe the puckering of the indoline ring. The energy at each point on the map would be calculated using quantum mechanical methods. The resulting map would visualize the conformational landscape, with valleys representing stable, low-energy conformations (local minima) and hills representing high-energy transition states that separate these minima. wayne.edu
The PES map would provide quantitative information about:
The global minimum energy conformation: The most stable structure of the molecule.
Local minimum energy conformations: Other relatively stable structures.
Energy barriers between conformers: The energy required for the molecule to transition from one conformation to another.
A hypothetical PES for the indoline ring pucker in this compound would likely show several minima corresponding to different envelope and twist conformations. The presence of the tert-butyl group would be expected to create a deeper energy well for the conformation where it is in a pseudo-equatorial position, indicating a strong preference for this arrangement.
Table 2: Hypothetical Key Features of the Potential Energy Surface of this compound
| Feature | Hypothetical Location (in terms of ring pucker) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | Pseudo-equatorial tert-butyl, specific envelope/twist | 0.0 | The most stable conformation of the molecule. |
| Local Minimum 1 | Alternative pseudo-equatorial tert-butyl, different envelope/twist | 1-2 | A slightly less stable but still populated conformation. |
| Transition State 1 | Intermediate pucker between global and local minima | 3-5 | The energy barrier for interconversion between the two most stable conformers. |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Tert Butyl 1 Methylindoline
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 2-Tert-butyl-1-methylindoline. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the compound's molecular formula, C₁₃H₁₉N.
In fragmentation studies, the molecule is ionized, commonly by electron impact (EI), leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. The primary fragmentation pathway for this compound involves the aliphatic side chain. A dominant fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation, resulting in a base peak at [M-15]⁺. miamioh.edu Another significant fragmentation is the cleavage of the C-C bond to lose the entire tert-butyl group, yielding an [M-57]⁺ ion. whitman.eduresearchgate.net The analysis of these fragments provides conclusive evidence for the presence and location of the tert-butyl substituent. nih.gov
Table 1: Predicted HRMS Fragmentation Data for this compound
| Ion Description | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
| Molecular Ion | [C₁₃H₁₉N]⁺• | 189.1517 | Ionization of parent molecule |
| Loss of Methyl | [C₁₂H₁₆N]⁺ | 174.1283 | [M - CH₃]⁺ |
| Loss of Tert-butyl | [C₉H₁₀N]⁺ | 132.0813 | [M - C₄H₉]⁺ |
| Tert-butyl cation | [C₄H₉]⁺ | 57.0704 | Cleavage of C2-tert-butyl bond |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. rsc.org The absorption of infrared radiation or the inelastic scattering of monochromatic light excites the bonds within this compound to higher vibrational states, revealing the functional groups present. pressbooks.pub
The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations from the benzene (B151609) ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups, as well as the heterocyclic ring, are observed just below 3000 cm⁻¹. libretexts.org The strong C-N stretching vibration of the tertiary amine within the indoline (B122111) ring is also a key diagnostic peak. The presence of the tert-butyl group gives rise to characteristic bending vibrations.
Raman spectroscopy provides complementary information, particularly for non-polar bonds with symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 2: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2970 | IR, Raman |
| C-N Stretch | Tertiary Amine (Indoline) | 1180 - 1250 | IR |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| C-H Bend | gem-dimethyl (tert-butyl) | 1365 - 1395 | IR |
| C-H Out-of-Plane Bend | Ortho-disubstituted benzene | 740 - 770 | IR |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer deeper insights into the complex atomic connectivity and spatial relationships within this compound.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguous assignment of all proton and carbon signals.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, mapping the connections between adjacent protons in the indoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC experiments identify long-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for connecting the N-methyl protons to the indoline ring carbons (C2 and C7a) and linking the tert-butyl protons to the C2 carbon, confirming the substitution pattern.
Solid-State NMR (SS-NMR) can be employed to study the compound in its solid, crystalline form. This technique can provide information on molecular packing and the dynamics of specific groups in the solid state, such as the rotation of the tert-butyl and methyl groups. rsc.orgnih.govrsc.org
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations | Structural Information Confirmed |
| COSY | ¹H - ¹H | H-4 ↔ H-5; H-5 ↔ H-6; H-6 ↔ H-7 | Connectivity of aromatic protons |
| H-2 ↔ H-3a/H-3b | Connectivity within the five-membered ring | ||
| HSQC | ¹H - ¹³C | N-CH₃ protons ↔ N-CH₃ carbon | Assignment of N-methyl group |
| tert-butyl protons ↔ tert-butyl carbons | Assignment of tert-butyl group | ||
| HMBC | ¹H - ¹³C | N-CH₃ protons ↔ C2, C7a | Position of N-methyl group |
| tert-butyl protons ↔ C2 | Position of tert-butyl group | ||
| H-7 ↔ C7a, C5, C6 | Aromatic ring assignments |
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, Flash Column Chromatography)
Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components are then detected by a mass spectrometer, which provides mass information for identification. nih.govnih.gov A single sharp peak in the gas chromatogram with the correct mass spectrum confirms the high purity of the sample.
Flash Column Chromatography is a preparative technique used for the efficient purification of the compound from reaction mixtures or byproducts. uvic.caijpdt.com The separation is based on the differential partitioning of components between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. tamu.edu Given the tertiary amine in its structure, this compound is a moderately polar compound. A solvent system such as a gradient of ethyl acetate (B1210297) in hexanes would be appropriate for its elution from a silica gel column. reachdevices.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC). rochester.edu
Table 4: Typical Chromatographic Parameters for this compound
| Technique | Parameter | Typical Value/System | Purpose |
| GC-MS | Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Separation/Purity |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | Elution | |
| Detector | Mass Spectrometer (EI mode) | Identification | |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Purification |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 0% to 20% EtOAc) | Separation | |
| Monitoring | TLC with UV visualization (254 nm) | Fraction analysis |
Synthetic Applications of 2 Tert Butyl 1 Methylindoline and Its Derivatives
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of 2-tert-butyl-1-methylindoline makes it an attractive starting material for the synthesis of complex molecules where control of stereochemistry is crucial.
Chiral indolines are instrumental in guiding the stereochemical outcome of annulation reactions, which are critical for the construction of cyclic and polycyclic systems. While specific examples detailing the use of this compound in stereoselective annulation reactions are not extensively documented in publicly available literature, the principles governing the use of similar chiral indoline (B122111) derivatives can be extrapolated. The stereogenic center at the 2-position, bearing a sterically demanding tert-butyl group, can effectively control the facial selectivity of approaching reagents in cycloaddition and annulation processes.
For instance, in a hypothetical (3 + 2) annulation reaction, the chiral environment provided by the this compound moiety could direct the formation of a specific diastereomer of the resulting spirocyclic or fused ring system. The bulky tert-butyl group would likely block one face of the molecule, forcing the incoming reactant to attack from the less hindered side, thus leading to high diastereoselectivity. Such strategies are crucial in the synthesis of complex natural products and medicinal agents where a precise three-dimensional arrangement of atoms is required for biological activity. The enantioselective synthesis of 2-aryl-3,3-disubstituted indolines has been achieved through deracemization processes, highlighting the importance of the C2-substituent in controlling stereochemistry. acs.org
Table 1: Representative Data for a Hypothetical Stereoselective Annulation Reaction
| Entry | Reactant | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Alkene A | Lewis Acid | Toluene | 85 | 95:5 |
| 2 | Alkene B | Lewis Acid | CH2Cl2 | 92 | 98:2 |
| 3 | Alkyne C | Transition Metal | THF | 78 | >99:1 |
This table presents hypothetical data based on typical outcomes for stereoselective annulations involving chiral building blocks.
The indoline core of this compound serves as a versatile scaffold for the construction of novel and complex molecular architectures. The substituents at the 1 and 2 positions can be further functionalized, and the aromatic ring can undergo various transformations to build intricate polycyclic systems. The synthesis of polycyclic fused indoline scaffolds through methods like substrate-guided reactivity switches demonstrates the utility of the indoline framework in creating diverse molecular structures. acs.orgnih.gov
For example, the nitrogen atom of the indoline can be involved in intramolecular cyclizations, and the aromatic ring can participate in cycloaddition reactions. The presence of the tert-butyl group at the C2 position can influence the regioselectivity and stereoselectivity of these transformations, leading to the formation of unique and well-defined three-dimensional structures. These novel architectures are of significant interest in drug discovery and materials science. The development of new synthetic strategies for substituted indolines and indoles, including solid-phase synthesis, has expanded the possibilities for creating diverse molecular libraries based on this scaffold. nih.gov
Ligand Design in Catalysis (excluding specific catalytic applications with biological outcomes)
The structural features of this compound make it an excellent candidate for the design of chiral ligands for asymmetric catalysis.
The nitrogen atom within the indoline ring can act as a coordinating atom for a metal center, while the chiral center at the 2-position, defined by the tert-butyl group, can create a chiral environment around the metal. This arrangement is fundamental to the design of chiral ligands for enantioselective transition-metal catalysis. researchgate.netacs.org Ligands derived from this compound could be bidentate or multidentate, with additional coordinating groups attached to the indoline scaffold.
These chiral ligands can be employed in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. The steric bulk of the tert-butyl group would play a crucial role in differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The development of chiral ligands based on various scaffolds, including bipyridines and bis(oxazolinyl)thiophenes, has been a major focus in asymmetric catalysis. nih.gov
Table 2: Hypothetical Performance of a this compound-based Ligand in Asymmetric Hydrogenation
| Entry | Substrate | Metal Catalyst | Ligand Loading (mol%) | Enantiomeric Excess (ee, %) |
| 1 | Ketone A | [Rh(COD)2]BF4 | 1.1 | 95 |
| 2 | Imine B | Ir(I) complex | 1.0 | 98 |
| 3 | Alkene C | Ru(II) complex | 1.2 | 92 |
This table presents hypothetical data based on typical outcomes for asymmetric hydrogenations using chiral ligands.
In addition to serving as ligands in metal-catalyzed reactions, indoline derivatives can also function as organocatalysts. The nitrogen atom of this compound can act as a Lewis base or be part of a more complex organocatalytic system. For instance, it could be a key component of a chiral amine catalyst for asymmetric Michael additions or aldol (B89426) reactions. An asymmetric synthesis of 2,3-disubstituted indolines has been developed via an organocatalytic intramolecular Michael addition, showcasing the potential of the indoline scaffold in this area. researchgate.net
The chiral environment created by the tert-butyl group at the stereocenter would be responsible for inducing enantioselectivity in the catalyzed reaction. The development of indoline-based organocatalysts offers a metal-free alternative for the synthesis of chiral compounds, which is often desirable in the synthesis of pharmaceutical intermediates.
Intermediacy in Multi-Step Organic Synthesis
This compound can serve as a crucial intermediate in multi-step synthetic sequences. The substituents on the molecule provide handles for further chemical transformations, allowing for the strategic construction of more complex target molecules. The synthesis of substituted indolines often involves multiple steps where a stable, well-defined intermediate is essential. researchgate.netnih.gov
For example, the N-methyl group can be removed or replaced, and the aromatic ring can be functionalized through electrophilic aromatic substitution. The regioselectivity of such substitutions would be influenced by the existing substituents. The tert-butyl group, being sterically demanding, can direct incoming electrophiles to specific positions on the aromatic ring. Furthermore, the indoline core can be oxidized to the corresponding indole (B1671886), providing another pathway for diversification. The ability to perform a variety of chemical operations on the this compound scaffold makes it a versatile intermediate in the synthesis of a wide range of organic compounds.
Future Research Directions in 2 Tert Butyl 1 Methylindoline Chemistry
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are central to modern synthetic chemistry. tradebe.comopcw.org Future research on 2-tert-butyl-1-methylindoline should prioritize the development of environmentally benign synthetic routes.
Key areas of focus will include:
Maximizing Atom Economy: Designing syntheses where the maximum proportion of starting materials is incorporated into the final product, thereby reducing waste. tradebe.comopcw.org This contrasts with traditional methods that may use stoichiometric reagents and generate significant byproducts.
Use of Safer Solvents and Auxiliaries: Moving away from hazardous solvents towards greener alternatives, such as water, supercritical CO2, or bio-based solvents, is a critical goal. skpharmteco.com Research could explore solvent-free reaction conditions or implement solvent recovery and reuse strategies to minimize environmental impact. skpharmteco.com
Renewable Feedstocks: Investigating the use of renewable starting materials, often derived from agricultural products or waste streams, instead of depletable fossil fuels. tradebe.com
Catalysis: Employing catalytic reagents in small amounts over stoichiometric ones can significantly minimize waste. tradebe.com Future syntheses could focus on developing novel catalysts that are highly efficient and selective for the construction of the indoline (B122111) core and its subsequent functionalization.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. tradebe.com The application of alternative energy sources like microwave irradiation, which can accelerate reactions and reduce side product formation, has been successfully used in the synthesis of other indole (B1671886) derivatives and could be adapted. mdpi.com
An example of a green chemistry approach in a related field is the automated synthesis of a complex pyridazinone derivative, which was developed using a green radiochemistry approach, highlighting the feasibility of these principles in complex molecule synthesis. nih.govfrontiersin.org
Exploration of Novel Reactivity Patterns
The indoline nucleus is a privileged scaffold in medicinal chemistry, and understanding its reactivity is crucial for creating diverse derivatives. The this compound structure offers a unique platform for exploring new chemical transformations, largely influenced by the steric hindrance of the tert-butyl group and the electronic effects of the N-methyl group.
Future research should investigate:
Functionalization of the Aromatic Ring: While the indole ring is known for electrophilic aromatic substitution, the specific regioselectivity for this compound needs to be systematically studied. smolecule.com The directing effects of the alkyl-substituted pyrroline (B1223166) ring could lead to predictable patterns of substitution, allowing for the introduction of a wide range of functional groups.
Reactions at the C3 Position: The C3 position of the indoline core is often a site for functionalization. Research into reactions such as oxidation to form the corresponding oxindole, or nucleophilic additions after activation, could yield novel compounds. The bulky C2-substituent is expected to heavily influence the stereochemical outcome of such reactions. The selective oxidation of C2-alkyl-substituted indoles to 3-oxindoles has been reported for related systems. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating the stability of the indoline ring under various conditions could uncover novel rearrangement pathways, leading to completely new heterocyclic systems.
Transition-Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer powerful tools for C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. Applying these methods to this compound could enable the direct and efficient synthesis of complex analogues that are otherwise difficult to access. For instance, palladium-catalyzed cross-coupling has been used to synthesize diindolylamines from bromoindoles. acs.org
A study on 2,3-diiodo-1-methylindole demonstrated that the N-methyl group helps to stabilize a dilithiated intermediate, allowing for subsequent reactions with various electrophiles to create 2,3-disubstituted products. psu.edu Similar strategies could be explored for the indoline analogue, probing the reactivity of the pyrroline ring.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. mt.com These benefits include enhanced safety, better process control, improved reproducibility, and easier scalability. mt.comresearchgate.net
Future research directions should include:
Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of the this compound core. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. tue.nl Flow chemistry has been successfully applied to various indole syntheses, including the Fischer, Hemetsberger–Knittel, and Paal-Knorr methods, often resulting in shorter reaction times and higher yields compared to batch processes. mdpi.comuc.pt
Automated Multi-Step Synthesis: Integrating flow reactors into automated, multi-step sequences to synthesize a library of this compound derivatives. nih.gov This approach allows for the rapid generation of diverse molecules for screening purposes. Automated synthesis platforms have been developed for other complex heterocyclic compounds, demonstrating the power of this technology. nih.govfrontiersin.orgfrontiersin.org
In-line Analysis and Purification: Incorporating real-time analytical techniques (e.g., FTIR, NMR) into the flow system allows for continuous monitoring and optimization of the reaction. tradebe.commt.com Furthermore, integrating in-line purification steps, such as using scavenger resins, can yield highly pure products directly from the reactor. uc.pt The use of continuous flow hydrogenation has been demonstrated in the synthesis of various indoline derivatives, showcasing a safer and more efficient alternative to batch hydrogenation. nih.govacs.org
Advanced Computational Design of Analogues with Tailored Reactivity
Computational chemistry provides powerful tools for understanding molecular structure, predicting reactivity, and designing new molecules with desired properties, thereby accelerating the research and development process.
Future efforts in this area should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure and predict the reactivity of this compound. rsc.org Such calculations can help to rationalize observed reaction outcomes and guide the design of experiments. For example, DFT calculations were used to elucidate the mechanism of a one-pot cyclobutenylation/deprotection cascade for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles. rsc.orgscispace.com
In Silico Screening of Virtual Libraries: Generating large virtual libraries of this compound analogues and using computational methods to predict their properties. This approach, often used in drug discovery, can identify promising candidates for synthesis and experimental testing. nih.govmdpi.com
Designing Tailored Reactivity: Computational models can be used to design analogues where the electronic and steric properties are fine-tuned to achieve specific reactivity. For instance, by strategically placing electron-donating or electron-withdrawing groups on the aromatic ring, the reactivity of the indoline core can be modulated for specific chemical transformations. Computational studies have been used to understand the properties of other tert-butyl substituted heterocyclic compounds. researchgate.net
By combining these advanced computational approaches with modern synthetic techniques, researchers can more efficiently explore the chemical space around the this compound scaffold and unlock its full potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Tert-butyl-1-methylindoline, and what purification techniques are recommended?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as alkylation or substitution reactions under reflux conditions. For example, tert-butyl groups are often introduced via nucleophilic substitution using tert-butyl halides or alcohols in the presence of catalysts like Lewis acids . Purification is critical due to steric hindrance from the tert-butyl group; column chromatography with silica gel (using gradients of ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., DCM/hexane mixtures) is recommended to isolate the compound in high purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the tert-butyl group’s presence (singlet at ~1.3 ppm in ¹H NMR) and the indoline backbone’s substitution pattern. Mass spectrometry (MS) via electrospray ionization (ESI) or GC-MS validates molecular weight. Complementary techniques like IR spectroscopy can identify functional groups (e.g., C-N stretches at ~1200 cm⁻¹) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidation. LogP values can be computationally estimated (e.g., using ChemAxon or ACD/Labs). Stability studies under varying pH and temperature (via HPLC or TLC monitoring) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can experimental design address challenges in stereochemical control during this compound synthesis?
- Methodological Answer : Steric effects from the tert-butyl group may hinder regioselectivity. Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution strategies can be employed. For example, highlights Lewis acid-catalyzed additions to indoline derivatives to control stereochemistry . Reaction monitoring via chiral HPLC or circular dichroism (CD) is critical to validate enantiomeric excess.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Reproducibility requires:
- Standardized assays : Use validated cell lines (e.g., HEK293 for receptor studies) with positive controls.
- Batch consistency : Rigorous HPLC purity checks (>95%) and quantification of byproducts (e.g., tert-butyl degradation products).
- Meta-analysis : Cross-reference data from structural analogs (e.g., tert-butyl-substituted indoles) to identify structure-activity trends .
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) can identify potential binding pockets. For example, tert-butyl groups often occupy hydrophobic cavities in enzymes like kinases. Molecular dynamics (MD) simulations (GROMACS) assess binding stability. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to confirm computational predictions .
Q. What are the optimal conditions for scaling up this compound synthesis while minimizing side reactions?
- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Use flow chemistry to control temperature and mixing efficiency. Design of Experiments (DoE) can optimize parameters (e.g., catalyst loading, solvent polarity). Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
